

α,α,α -Tris(hydroxymethyl)toluene: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Cat. No.: B132502

[Get Quote](#)

This technical guide provides an in-depth overview of the chemical structure and synthetic pathways for α,α,α -Tris(hydroxymethyl)toluene, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure

α,α,α -Tris(hydroxymethyl)toluene, systematically named 2-Hydroxymethyl-2-phenylpropane-1,3-diol, is a triol with the chemical formula $C_{10}H_{14}O_3$.^{[1][2]} The molecule features a central quaternary carbon atom bonded to a phenyl group and three hydroxymethyl ($-CH_2OH$) groups. This unique arrangement imparts specific steric and electronic properties, making it a valuable building block in organic synthesis.

Structural Details:

Identifier	Value
CAS Number	4704-99-8[1][2]
Molecular Formula	C ₁₀ H ₁₄ O ₃ [1][2]
Molecular Weight	182.22 g/mol [1]
IUPAC Name	2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
Synonyms	α,α,α -Tris(hydroxymethyl)toluene, Benzeneethanol, β,β -bis(hydroxymethyl)-

Synthesis of α,α,α -Tris(hydroxymethyl)toluene

The synthesis of α,α,α -Tris(hydroxymethyl)toluene is not widely documented with a direct one-pot method. However, a scientifically sound and plausible two-step synthetic route can be proposed based on well-established reactions for analogous compounds, such as Tris(hydroxymethyl)aminomethane. This proposed synthesis involves an initial base-catalyzed condensation of a suitable phenyl-substituted nitroalkane with formaldehyde, followed by the reduction of the nitro group to an amine. For the direct synthesis of the target triol, a starting material like 2-phenylacetaldehyde could theoretically be used, though this reaction is less commonly described for exhaustive hydroxymethylation.

The most analogous and well-documented synthetic strategy proceeds via a nitro-intermediate. The following protocol details the synthesis of the amino-precursor, 2-amino-2-(hydroxymethyl)-1-phenylethanol, which is structurally very similar and follows a reliable synthetic pathway.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages:

- **Condensation:** Reaction of phenylnitromethane with an excess of formaldehyde in the presence of a base catalyst to form 2-nitro-2-phenyl-1,3-propanediol.
- **Reduction:** Catalytic hydrogenation of the nitro-intermediate to yield the corresponding amino-triol.

Experimental Protocol: Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol

This protocol is adapted from established procedures for the synthesis of similar tris(hydroxymethyl) compounds.

Step 1: Synthesis of 2-Nitro-2-phenyl-1,3-propanediol

- Materials:
 - PhenylNitromethane
 - Formaldehyde (37% aqueous solution)
 - Sodium Bicarbonate (NaHCO_3)
 - Methanol
 - Deionized Water
 - Hydrochloric Acid (for acidification)
- Procedure:
 - In a reaction flask equipped with a stirrer and a thermometer, dissolve phenylNitromethane in methanol.
 - Add an aqueous solution of formaldehyde to the flask. A molar ratio of at least 3:1 of formaldehyde to phenylNitromethane is recommended.
 - Slowly add a catalytic amount of sodium bicarbonate to the reaction mixture. The use of a mild base like sodium bicarbonate is preferred over stronger bases like sodium hydroxide to minimize the formation of polymeric byproducts.
 - Maintain the reaction temperature below 40°C with cooling if necessary. The reaction is exothermic.
 - Stir the mixture for 24-48 hours until the reaction is complete (monitored by TLC).

- After completion, cool the reaction mixture and acidify to a pH of 5-6 with dilute hydrochloric acid.
- The product, 2-nitro-2-phenyl-1,3-propanediol, may precipitate out of the solution upon cooling and acidification. If not, the solvent can be removed under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified nitro-diol.

Step 2: Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol

- Materials:
 - 2-Nitro-2-phenyl-1,3-propanediol
 - Methanol
 - Raney Nickel or Palladium on Carbon (5% Pd/C)
 - Hydrogen Gas
- Procedure:
 - In a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator), dissolve the purified 2-nitro-2-phenyl-1,3-propanediol in methanol.
 - Add the hydrogenation catalyst (e.g., Raney Nickel, ~5% by weight of the nitro-diol).
 - Seal the reactor and purge with nitrogen, followed by hydrogen gas.
 - Pressurize the reactor with hydrogen to 30-60 bars.
 - Heat the reaction mixture to 40-50°C and stir vigorously.
 - Monitor the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.
 - Cool the reactor to room temperature and carefully vent the hydrogen gas.

- Filter the reaction mixture through a pad of celite to remove the catalyst.
- The filtrate contains the desired product, 2-amino-2-(hydroxymethyl)-1-phenylethanol.
- The product can be isolated by removing the solvent under reduced pressure and can be further purified by recrystallization.

Data Presentation

Table 1: Reactant and Product Information

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Role
Phenylnitromethane	(Nitromethyl)benzene	C ₇ H ₇ NO ₂	137.14	Starting Material
Formaldehyde	Methanal	CH ₂ O	30.03	Reagent
2-Nitro-2-phenyl-1,3-propanediol	2-Nitro-2-phenylpropane-1,3-diol	C ₉ H ₁₁ NO ₄	197.19	Intermediate
2-Amino-2-(hydroxymethyl)-1-phenylethanol	2-Amino-2-(hydroxymethyl)-1-phenylethanol	C ₁₀ H ₁₅ NO ₃	197.23	Final Product (Analogue)
α,α,α-Tris(hydroxymethyl)toluene	2-(Hydroxymethyl)-2-phenylpropane-1,3-diol	C ₁₀ H ₁₄ O ₃	182.22	Target Molecule

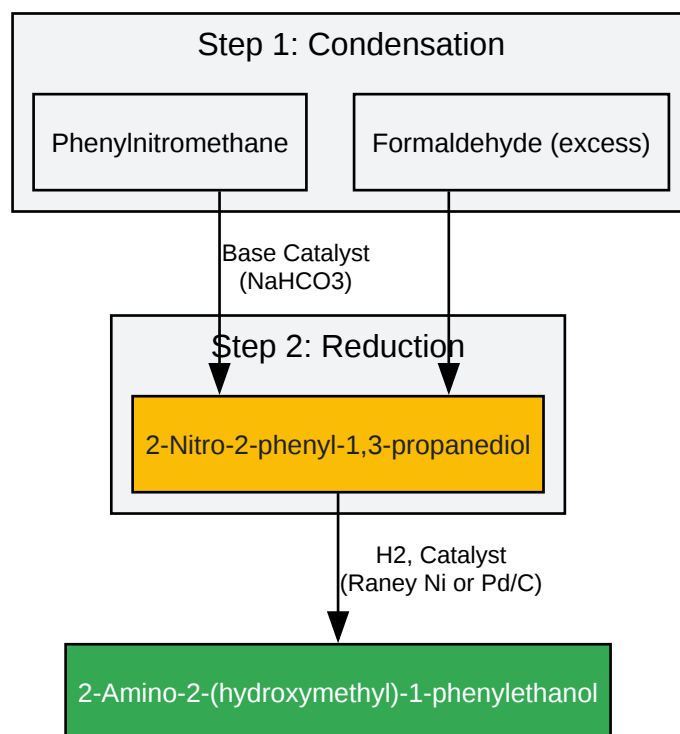
Table 2: Typical Reaction Conditions

Parameter	Step 1: Condensation	Step 2: Reduction
Temperature	< 40°C	40-50°C
Pressure	Atmospheric	30-60 bar
Catalyst	Sodium Bicarbonate	Raney Nickel or 5% Pd/C
Solvent	Methanol/Water	Methanol
Reaction Time	24-48 hours	4-8 hours
pH	Basic (controlled)	Neutral

Visualizations

Synthetic Pathway Diagram

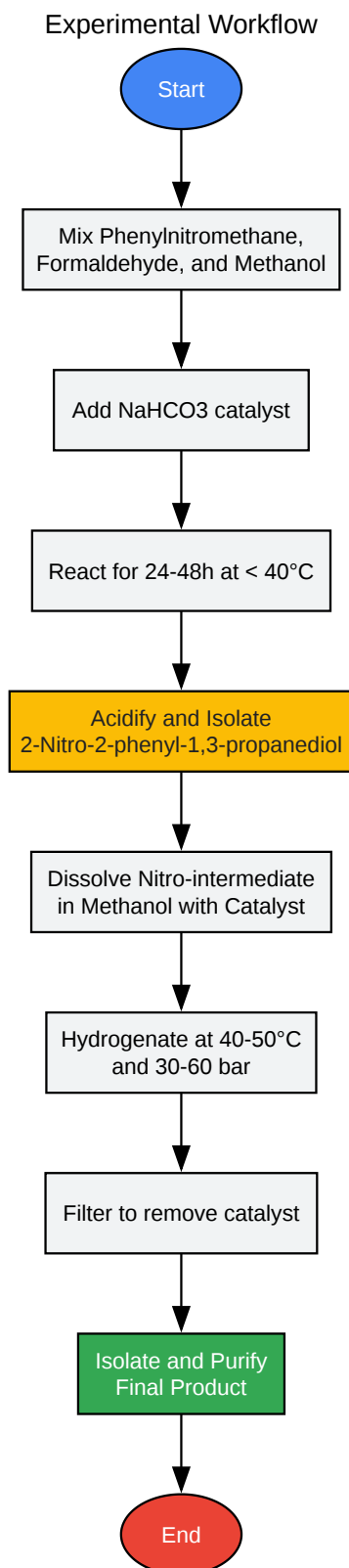
Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for the amino-analogue of α,α,α -Tris(hydroxymethyl)toluene.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of the amino-triol analogue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. US20140155657A1 - Method for hydrolyzing alpha - chlorinated toluene compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [α,α,α -Tris(hydroxymethyl)toluene: A Technical Guide to its Structure and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132502#tris-hydroxymethyl-toluene-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com